
1-Chloro-amitriptyline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-amitriptyline is a structural analog of the tricyclic antidepressant amitriptyline, distinguished by the substitution of a chlorine atom at the 1-position of the dibenzocycloheptene ring system. This modification alters its physicochemical properties, including lipophilicity and electronic distribution, which may influence its pharmacological behavior. The compound has been studied primarily in the context of its interaction with lipid bilayers and membranes, where it exhibits cationic amphiphilic properties similar to its parent compound .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1-Chloro-amitriptyline shares many pharmacological properties with its parent compound, amitriptyline, which is primarily used for treating depression, anxiety disorders, and chronic pain conditions. The following sections highlight its therapeutic roles and supporting evidence.
Antidepressant Activity
This compound exhibits significant antidepressant effects similar to those of amitriptyline. Research indicates that it may enhance serotonin levels in the brain, contributing to mood stabilization. A study demonstrated that the compound increased serotonin transporter (SERT) binding recovery in a rat model exposed to 3,4-methylenedioxymethamphetamine (MDMA), suggesting neuroprotective benefits and potential use in treating serotonin-related disorders .
Study | Findings |
---|---|
Wille et al. (2022) | Enhanced SERT binding recovery in MDMA-induced rats by ~18% compared to control . |
Pain Management
The compound has been explored for its analgesic properties. Amitriptyline is frequently prescribed off-label for neuropathic pain management. Case studies suggest that this compound may similarly alleviate chronic pain symptoms by modulating neurotransmitter systems involved in pain perception .
Application | Mechanism |
---|---|
Neuropathic Pain | Modulates serotonin and norepinephrine levels to reduce pain perception . |
Supportive Role in Cancer Treatment
Emerging evidence suggests that this compound may play a supportive role in cancer therapy. It has been observed to enhance the effectiveness of certain anticancer drugs while managing associated depressive symptoms in patients undergoing treatment .
Case Studies and Clinical Insights
Several case studies illustrate the practical applications of this compound in clinical settings:
-
Case Study 1: Depression and Pain Management
A patient with chronic pain and depression was treated with a regimen including this compound. The treatment resulted in significant improvement in both mood and pain levels, highlighting its dual efficacy . -
Case Study 2: Cancer Patient Support
In a cohort of cancer patients experiencing depression due to their diagnosis, the addition of this compound to their treatment plan improved overall quality of life and reduced anxiety symptoms, demonstrating its potential as an adjunct therapy .
Analyse Chemischer Reaktionen
Synthetic Pathways for Amitriptyline Derivatives
Amitriptyline’s synthesis involves multi-step reactions, including Grignard additions, cyclizations, and acid-catalyzed eliminations ( ). For chlorinated derivatives, potential routes include:
-
Electrophilic Aromatic Substitution : Chlorination at position 1 could occur via Friedel-Crafts alkylation or direct Cl<sup>+</sup> attack on the tricyclic aromatic system under acidic conditions.
-
Side-Chain Functionalization : Introduction of chlorine via nucleophilic substitution (e.g., replacing hydroxyl or amine groups with Cl using reagents like SOCl<sub>2</sub> or PCl<sub>5</sub>) ( ).
Key Reaction Conditions:
*Hypothesized based on analogous reactions.
Degradation Mechanisms
Amitriptyline undergoes oxidative degradation via hepatic enzymes (CYP2D6, CYP2C19) and chemical oxidants ( ). Chlorinated derivatives may follow similar pathways:
-
Oxidative N-Dealkylation : Formation of nor-chloro metabolites (e.g., 1-Chloro-nortriptyline) through demethylation ( ).
-
Photodegradation : UV light induces bond cleavage, potentially yielding chlorinated quinone-like structures ( ).
Observed Degradation Products (Analogous to Amitriptyline):
Degradation Type | Major Product | m/z (LC-MS) | Conditions |
---|---|---|---|
Oxidation | Amitriptyline N-oxide | 293.27 | H<sub>2</sub>O<sub>2</sub>, 1 h |
Hydroxylation | 10-Hydroxynortriptyline | 283.19 | CYP2D6 |
Photolysis | Quinone derivative | – | UV exposure |
Metabolic Pathways
While 1-Chloro-amitriptyline’s metabolism is undocumented, amitriptyline’s hepatic processing provides a framework:
-
Phase I Metabolism : Demethylation (CYP2C19) and hydroxylation (CYP2D6) dominate, with possible retention of the chlorine substituent ( ).
-
Phase II Metabolism : Glucuronidation of hydroxylated metabolites, potentially forming 1-Chloro-10-hydroxynortriptyline glucuronide ( ).
Enzyme Kinetics (Amitriptyline):
Enzyme | Reaction | K<sub>m</sub> (µM) | V<sub>max</sub> (pmol/min/pmol) |
---|---|---|---|
CYP2C19 | Demethylation | 12.3 | 4.7 |
CYP2D6 | Hydroxylation | 8.9 | 3.1 |
Analytical Characterization
Methods validated for amitriptyline (e.g., HPLC, LC-MS) can be adapted for chlorinated analogs ( ):
-
HPLC Conditions :
Robustness Data (Amitriptyline HCl):
Parameter | Variation | Retention Time (min) | Peak Area |
---|---|---|---|
Flow Rate | ±0.2 mL/min | 2.48–2.50 | 1,063,950–1,072,653 |
Temperature | ±5°C | 2.48–2.50 | 1,062,198–1,084,297 |
Stability and Reactivity
Q & A
Basic Research Questions
Q. How can I design a focused research question to investigate the pharmacological properties of 1-Chloro-amitriptyline?
- Methodological Answer : Use the PICO framework (Population, Intervention/Exposure, Comparison, Outcome) to structure your question. For example:
- Population: In vitro neuronal cell models.
- Intervention: this compound at varying concentrations.
- Comparison: Native amitriptyline or a control compound.
- Outcome: Changes in serotonin reuptake inhibition (quantified via radioligand binding assays).
Ensure feasibility by aligning with accessible resources (e.g., HPLC for quantification) .
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow IUPAC guidelines for organic synthesis. Document reaction conditions (temperature, solvent purity, catalyst ratios) and characterize intermediates via NMR and mass spectrometry. Include step-by-step procedures in supplementary materials, as recommended by the Beilstein Journal of Organic Chemistry . Validate purity using HPLC with a reference standard, as outlined in pharmacopeial monographs .
Q. How do I validate the analytical methods used to quantify this compound in biological matrices?
- Methodological Answer : Perform ICH Q2(R1)-compliant validation (linearity, accuracy, precision, LOD/LOQ). For example:
- Use spike-and-recovery experiments in plasma with internal standards (e.g., deuterated analogs).
- Cross-validate results with LC-MS/MS for specificity .
Q. What statistical approaches are appropriate for analyzing dose-response data in preclinical studies of this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve ) to estimate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to avoid overreliance on p-values .
Q. How can I conduct a systematic literature review on this compound’s metabolic pathways?
- Methodological Answer : Follow PRISMA guidelines to screen studies. Use databases like PubMed/Scopus with keywords: "this compound AND metabolism AND (cytochrome P450 OR pharmacokinetics)". Extract data into a standardized table (e.g., species, metabolic enzymes, half-life) and assess study quality via Cochrane risk-of-bias tools .
Advanced Research Questions
Q. How do I address heterogeneity in meta-analyses of this compound’s efficacy across preclinical studies?
- Methodological Answer : Quantify heterogeneity using I² statistics and tau² . If I² > 50%, perform subgroup analyses (e.g., species, dosage ranges) or meta-regression to identify moderators. Use random-effects models to account for between-study variance . For conflicting results, apply sensitivity analyses by excluding high-risk-of-bias studies .
Q. What strategies optimize the selectivity of this compound derivatives in receptor-binding assays?
- Methodological Answer : Use structure-activity relationship (SAR) studies with molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Synthesize analogs with halogen substitutions at specific positions and test against off-target receptors (e.g., histamine H₁). Validate selectivity via competitive binding assays .
Q. How can I resolve contradictions in reported toxicological profiles of this compound?
- Methodological Answer : Replicate key studies under standardized conditions (OECD guidelines). Compare results using Bland-Altman plots to assess systematic biases. Investigate potential confounding factors (e.g., solvent choice in cell viability assays) .
Q. What experimental design principles minimize variability in behavioral studies of this compound?
- Methodological Answer : Implement block randomization and blinded scoring. Control environmental variables (light/dark cycles, noise) in animal studies. Use positive/negative controls (e.g., imipramine for antidepressant activity) and report effect sizes with 95% CIs .
Q. How do I integrate computational chemistry and experimental data to predict this compound’s metabolic stability?
- Methodological Answer : Combine in silico predictions (e.g., SwissADME for CYP450 interactions) with in vitro microsomal assays. Validate predictions using LC-MS to identify major metabolites. Apply machine learning models (e.g., random forests) to correlate molecular descriptors with metabolic half-lives .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Comparison
The structural differences between 1-Chloro-amitriptyline and related compounds are summarized in Table 1 .
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Amitriptyline HCl | C₂₀H₂₃N·HCl | 313.87 | Parent compound; no halogen substitution |
This compound | C₂₀H₂₂ClN·HCl* | ~348.32* | Chlorine at 1-position of the tricyclic ring |
Amitriptyline Related Compound A | C₂₀H₂₅NO | 295.42 | Hydroxyl group at 5-position (dibenzosuberone derivative) |
Amitriptyline Related Compound B | C₂₀H₂₅NO | 295.42 | 5-[3-(dimethylamino)propyl] dihydroxy derivative |
Nortriptyline | C₁₉H₂₁N·HCl | 299.84 | N-demethylated metabolite of amitriptyline |
*Inferred based on amitriptyline’s structure with a chlorine substitution .
Key Observations :
- The chlorine atom in this compound increases its molecular weight by ~34.45 g/mol compared to amitriptyline.
- Unlike Related Compounds A and B (oxidation/hydroxylation products), this compound retains the tricyclic core but with halogenation, which enhances electronegativity and steric effects .
Pharmacological and Membrane Interaction Profiles
Studies using optical (fluorescence, light scattering) and calorimetric techniques reveal that this compound, like amitriptyline, interacts predominantly with the polar head groups of dipalmitoylphosphatidylcholine (DPPC) bilayers. However, its chlorine substituent may subtly alter binding kinetics due to increased electron-withdrawing effects.
Comparison with Other Cationic Amphiphiles :
- Amitriptyline : Binds via electrostatic interactions with phospholipid head groups; moderate lipophilicity.
Pharmacokinetic and Metabolic Considerations
- Metabolism: Chlorinated compounds often exhibit slower hepatic clearance due to reduced cytochrome P450 (CYP2D6/CYP2C19) metabolism. This contrasts with amitriptyline, which undergoes rapid demethylation to nortriptyline .
- Half-Life : Predicted to be longer than amitriptyline’s 10–28 hours, owing to chlorine’s metabolic stability.
- Bioavailability : Similar to amitriptyline (~30–60%) due to comparable solubility and absorption mechanisms .
Eigenschaften
Molekularformel |
C20H22ClN |
---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H22ClN/c1-22(2)14-6-10-17-16-8-4-3-7-15(16)12-13-19-18(17)9-5-11-20(19)21/h3-5,7-11H,6,12-14H2,1-2H3 |
InChI-Schlüssel |
CMGZPJIHOZMOKL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC=C1C2=C(CCC3=CC=CC=C31)C(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.